molecular formula C13H15NO B132266 3-Ethoxy-4-methyl-1H-2-benzazepine CAS No. 143265-93-4

3-Ethoxy-4-methyl-1H-2-benzazepine

Cat. No. B132266
M. Wt: 201.26 g/mol
InChI Key: RBUKBSISIAZILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methyl-1H-2-benzazepine, also known as EMD-386088, is a chemical compound that belongs to the class of benzazepines. It is a selective dopamine D1 receptor agonist, which means that it binds to and activates the D1 receptor in the brain. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological and psychiatric disorders. In

Mechanism Of Action

The mechanism of action of 3-Ethoxy-4-methyl-1H-2-benzazepine involves its binding to and activation of the dopamine D1 receptor in the brain. This receptor is involved in the regulation of several important neurological processes, including cognition, motivation, and reward. Activation of the D1 receptor by 3-Ethoxy-4-methyl-1H-2-benzazepine leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the brain, which in turn activates several intracellular signaling pathways that are involved in the regulation of neuronal function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Ethoxy-4-methyl-1H-2-benzazepine are primarily mediated by its activation of the dopamine D1 receptor. This leads to an increase in the levels of cAMP, which in turn activates several intracellular signaling pathways that are involved in the regulation of neuronal function. These effects include an improvement in cognitive function, a reduction in anxiety and depression, and a reduction in drug-seeking behavior.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Ethoxy-4-methyl-1H-2-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of D1 receptor activation on neuronal function. However, one limitation of using this compound is its relatively low potency, which means that high concentrations may be required to achieve significant effects. This can lead to issues with toxicity and off-target effects.

Future Directions

There are several future directions for the study of 3-Ethoxy-4-methyl-1H-2-benzazepine. One area of research is the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. This includes further studies on its effects on cognitive function, anxiety, depression, and drug addiction. Another area of research is the development of more potent and selective D1 receptor agonists, which could lead to the development of more effective therapies for these disorders. Finally, the use of 3-Ethoxy-4-methyl-1H-2-benzazepine as a tool for investigating the role of the dopamine D1 receptor in neuronal function could lead to a better understanding of the underlying mechanisms of these disorders.

Synthesis Methods

The synthesis of 3-Ethoxy-4-methyl-1H-2-benzazepine involves several steps. The first step is the reaction of 2-aminobenzonitrile with ethyl acetoacetate, which leads to the formation of 2-ethoxy-4-methyl-1H-2-benzazepine. This intermediate is then reacted with sodium hydride and ethyl iodide to obtain 3-ethoxy-4-methyl-1H-2-benzazepine. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

3-Ethoxy-4-methyl-1H-2-benzazepine has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. In addition, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, 3-Ethoxy-4-methyl-1H-2-benzazepine has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.

properties

CAS RN

143265-93-4

Product Name

3-Ethoxy-4-methyl-1H-2-benzazepine

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-4-methyl-1H-2-benzazepine

InChI

InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3

InChI Key

RBUKBSISIAZILS-UHFFFAOYSA-N

SMILES

CCOC1=NCC2=CC=CC=C2C=C1C

Canonical SMILES

CCOC1=NCC2=CC=CC=C2C=C1C

synonyms

1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI)

Origin of Product

United States

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